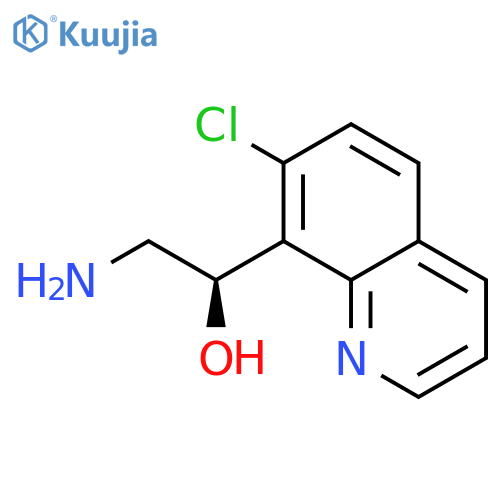

Cas no 2227785-31-9 ((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol

- EN300-1994689

- 2227785-31-9

-

- インチ: 1S/C11H11ClN2O/c12-8-4-3-7-2-1-5-14-11(7)10(8)9(15)6-13/h1-5,9,15H,6,13H2/t9-/m0/s1

- InChIKey: HMUNMFOXUNKGLM-VIFPVBQESA-N

- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1[C@H](CN)O

計算された属性

- せいみつぶんしりょう: 222.0559907g/mol

- どういたいしつりょう: 222.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 59.1Ų

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1994689-0.1g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 0.1g |

$1939.0 | 2023-09-16 | ||

| Enamine | EN300-1994689-1g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 1g |

$2203.0 | 2023-09-16 | ||

| Enamine | EN300-1994689-0.25g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 0.25g |

$2027.0 | 2023-09-16 | ||

| Enamine | EN300-1994689-10.0g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 10g |

$9474.0 | 2023-06-02 | ||

| Enamine | EN300-1994689-2.5g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 2.5g |

$4319.0 | 2023-09-16 | ||

| Enamine | EN300-1994689-10g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 10g |

$9474.0 | 2023-09-16 | ||

| Enamine | EN300-1994689-5g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 5g |

$6390.0 | 2023-09-16 | ||

| Enamine | EN300-1994689-0.5g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 0.5g |

$2115.0 | 2023-09-16 | ||

| Enamine | EN300-1994689-5.0g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 5g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1994689-0.05g |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol |

2227785-31-9 | 0.05g |

$1851.0 | 2023-09-16 |

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol 関連文献

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

(1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-olに関する追加情報

Compound CAS No: 2227785-31-9 - (1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol

The compound with CAS No: 2227785-31-9, known as (1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of amino alcohols and features a unique structure that combines a quinoline ring with an amino alcohol moiety, making it a versatile compound for various applications.

Recent studies have highlighted the potential of (1R)-2-amino derivatives in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways. The presence of the quinoline ring, a heterocyclic aromatic system, contributes to the compound's stability and bioavailability, while the amino alcohol group enhances its solubility and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution, oxidation, and stereochemical control to achieve the desired configuration at the chiral center ((1R)). Researchers have explored various synthetic routes to optimize yield and purity, with some methods incorporating green chemistry principles to minimize environmental impact.

In terms of biological activity, (1R)-2-amino compounds have shown promise in anti-inflammatory and antioxidant assays, suggesting potential applications in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, the compound's ability to inhibit certain enzymes involved in cancer progression has made it a subject of interest in oncology research.

Recent advancements in computational chemistry have enabled detailed molecular docking studies of this compound against various protein targets. These studies have provided insights into its binding affinity and selectivity, paving the way for further optimization and clinical trials.

The stereochemistry at the chiral center ((1R)) plays a crucial role in determining the compound's pharmacokinetic properties. Studies have shown that this configuration enhances metabolic stability and reduces toxicity compared to other stereoisomers.

In conclusion, CAS No: 2227785-31-9 represents a valuable molecule with diverse applications in drug development and chemical synthesis. Its unique structure and promising biological activity make it a focal point for ongoing research aimed at harnessing its potential for therapeutic interventions.

2227785-31-9 ((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol) 関連製品

- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)

- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)

- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)

- 2172190-56-4(7-fluoro-1H-indazole-3-sulfonamide)

- 1428348-00-8(N-2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl-2-3-(trifluoromethyl)phenoxyacetamide)

- 2098108-25-7(2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)

- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)